molecular formula C9H15N3O2 B14863297 3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine

Cat. No.: B14863297
M. Wt: 197.23 g/mol
InChI Key: JVKQPJTWJZTDJF-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound that features a pyrazolo[4,3-C]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and 1,3-dicarbonyl compounds in water, yielding the desired pyrazolo[4,3-C]pyridine derivatives with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, scalability, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo[4,3-C]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the pyrazolo[4,3-C]pyridine core .

Scientific Research Applications

3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(Dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine include:

Uniqueness

What sets this compound apart from similar compounds is its specific pyrazolo[4,3-C]pyridine core structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(dimethoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C9H15N3O2/c1-13-9(14-2)8-6-5-10-4-3-7(6)11-12-8/h9-10H,3-5H2,1-2H3,(H,11,12)

InChI Key

JVKQPJTWJZTDJF-UHFFFAOYSA-N

Canonical SMILES

COC(C1=NNC2=C1CNCC2)OC

Origin of Product

United States

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